2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid
Overview
Description
2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid typically involves the protection of the piperazine nitrogen with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous or organic solvent conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperazine ring can interact with biological targets, such as receptors or enzymes, influencing their activity through binding or inhibition .
Comparison with Similar Compounds
Similar Compounds
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another Boc-protected compound with a piperidine ring.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: A related compound with a piperidine ring and phenyl group.
Uniqueness
2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the Boc group. This combination of features makes it particularly useful in selective synthetic transformations and as a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLOAJFJXIMGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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